molecular formula C11H9ClN2 B102047 Pyridine, 2-(p-chloroanilino)- CAS No. 22681-77-2

Pyridine, 2-(p-chloroanilino)-

Cat. No. B102047
CAS RN: 22681-77-2
M. Wt: 204.65 g/mol
InChI Key: PRZYJLBEQGBXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-(p-chloroanilino)- is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Pyridine, 2-(p-chloroanilino)- has various scientific research applications. It is commonly used as a building block in the synthesis of other compounds. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used in the development of new catalysts for organic reactions.

Mechanism Of Action

The mechanism of action of pyridine, 2-(p-chloroanilino)- is not fully understood. However, it is known to act as a nucleophile due to the presence of a nitrogen atom in the pyridine ring. This property makes it useful in organic reactions where it can act as a catalyst or a reactant.

Biochemical And Physiological Effects

Pyridine, 2-(p-chloroanilino)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells in vitro. Further studies are needed to determine its potential toxicity in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using pyridine, 2-(p-chloroanilino)- in lab experiments is its availability. It is a commercially available compound that can be easily obtained. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of pyridine, 2-(p-chloroanilino)- in scientific research. One direction is the development of new catalysts based on this compound. Another direction is the study of its potential toxicity and its effects on living organisms. Additionally, it can be used in the development of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, pyridine, 2-(p-chloroanilino)- is a versatile compound that has many potential applications in scientific research. Its unique properties make it useful in organic reactions, and it can be used as a building block in the synthesis of other compounds. While its potential toxicity is a limitation, further studies can help determine its safety and potential uses.

Synthesis Methods

Pyridine, 2-(p-chloroanilino)- can be synthesized using various methods. One of the most common methods is the reaction of 2-chloropyridine with p-chloroaniline in the presence of a catalyst such as palladium. The reaction occurs through a nucleophilic substitution mechanism, leading to the formation of pyridine, 2-(p-chloroanilino)-.

properties

CAS RN

22681-77-2

Product Name

Pyridine, 2-(p-chloroanilino)-

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

N-(4-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)

InChI Key

PRZYJLBEQGBXQQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl

Other CAS RN

22681-77-2

Origin of Product

United States

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